molecular formula C21H24ClN3O4 B2400160 3-(3-(5-Chloro-2-methoxyphenyl)ureido)cyclohexyl phenylcarbamate CAS No. 1351615-81-0

3-(3-(5-Chloro-2-methoxyphenyl)ureido)cyclohexyl phenylcarbamate

Cat. No.: B2400160
CAS No.: 1351615-81-0
M. Wt: 417.89
InChI Key: BGPUZWIWJWVPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(5-Chloro-2-methoxyphenyl)ureido)cyclohexyl phenylcarbamate is a synthetic carbamate derivative featuring a urea linkage and aromatic substituents. Its structure comprises a cyclohexyl ring connected to a phenylcarbamate group and a 5-chloro-2-methoxyphenyl urea moiety.

Properties

IUPAC Name

[3-[(5-chloro-2-methoxyphenyl)carbamoylamino]cyclohexyl] N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-28-19-11-10-14(22)12-18(19)25-20(26)23-16-8-5-9-17(13-16)29-21(27)24-15-6-3-2-4-7-15/h2-4,6-7,10-12,16-17H,5,8-9,13H2,1H3,(H,24,27)(H2,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPUZWIWJWVPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-(5-Chloro-2-methoxyphenyl)ureido)cyclohexyl phenylcarbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group, a cyclohexyl moiety, and a carbamate functional group. The molecular formula is C_{19}H_{23ClN_2O_3 with a molecular weight of approximately 364.85 g/mol.

Potential Mechanisms:

  • Histone Deacetylase Inhibition : Similar compounds have been identified as inhibitors of histone deacetylases (HDACs), which play critical roles in gene expression regulation and cancer progression .
  • Anti-inflammatory Activity : Compounds with structural similarities often exhibit anti-inflammatory properties, making them potential candidates for treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .

Biological Activity

The biological activity of this compound can be summarized through various studies:

Activity Description
Cytotoxicity Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
Anti-inflammatory Effects May reduce inflammatory markers in vitro, indicating potential therapeutic applications.
Enzyme Inhibition Possible inhibition of key enzymes involved in metabolic pathways related to diseases.

Case Studies and Research Findings

  • In Vitro Studies : Initial assays have indicated that compounds similar to this compound exhibit significant inhibition of cell proliferation in cancer models. For instance, a study demonstrated that certain derivatives led to over 50% reduction in viability in breast cancer cell lines at concentrations above 10 µM .
  • Mechanistic Insights : Research into related compounds has shown that they can modulate signaling pathways associated with apoptosis and cell cycle regulation. It is postulated that this compound may exert similar effects by altering gene expression profiles through HDAC inhibition .
  • Animal Models : In vivo studies using murine models have suggested that administration of similar compounds can lead to reduced tumor growth rates and improved survival outcomes, highlighting their potential as therapeutic agents against malignancies .

Scientific Research Applications

Medicinal Chemistry Applications

a. Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research has shown that derivatives containing similar structural motifs can inhibit key pathways involved in tumor growth and metastasis. For instance, compounds that inhibit the vascular endothelial growth factor (VEGF) receptor signaling have been linked to reduced tumor proliferation and improved therapeutic outcomes in cancer treatment .

b. Inhibition of Cell Proliferative Diseases

The compound has potential applications in treating various cell proliferative diseases by targeting specific growth factor receptors. It has been noted that compounds with similar structures can inhibit hepatocyte growth factor (HGF) receptor signaling, which is crucial in conditions such as liver cancer and other proliferative disorders .

Pharmacological Insights

a. Mechanism of Action

The mechanism of action for 3-(3-(5-Chloro-2-methoxyphenyl)ureido)cyclohexyl phenylcarbamate likely involves modulation of key signaling pathways that regulate cell division and survival. By inhibiting growth factor receptors, this compound may disrupt the signaling cascades that promote cancer cell survival and proliferation.

b. Case Studies

Several studies have investigated the efficacy of similar compounds in preclinical models:

  • Study on Tumor Growth Inhibition : A study demonstrated that a related compound inhibited tumor growth in xenograft models by blocking VEGF receptor signaling, leading to reduced angiogenesis .
  • HGF Receptor Inhibition : Another investigation highlighted the potential of compounds similar to this compound in inhibiting HGF receptor activity, which is implicated in various cancers such as hepatocellular carcinoma .

Data Tables

Application Area Description References
Anticancer ActivityInhibition of VEGF receptor signaling leading to reduced tumor proliferation
Cell Proliferative DiseasesTargeting HGF receptor signaling to treat liver cancer and other conditions
Mechanism of ActionModulation of key signaling pathways regulating cell division and survival

Comparison with Similar Compounds

Key Comparison :

Compound Class Substituents (Ureido Group) Avg. log k Notes
Target Compound 5-Chloro-2-methoxyphenyl Data unavailable Methoxy group may reduce lipophilicity vs. chloro analogs
4a–i (Mono-chloro) 3-Chlorophenyl 2.1–3.8 Moderate lipophilicity
6a–i (Di-chloro) 3,4-Dichlorophenyl 2.6–4.3 Higher log k enhances bioavailability

Carbamate vs. Carboxylate Esters

Cyclohexyl-linked carboxylates (e.g., 4-carboxymethyl-cyclohexyl trans-6-[3-(2-chloro-phenyl)-ureido]-3,4-dihydro-1H-isoquinoline-2-carboxylate) exhibit distinct physicochemical properties compared to carbamates. Carboxylates are more prone to hydrolysis under physiological conditions, whereas carbamates (like the target compound) demonstrate superior stability, prolonging their therapeutic half-life .

Aromatic Group Modifications

  • Methyl (3-hydroxyphenyl)-carbamate : A simpler analog with a hydroxyl group on the phenyl ring. The hydroxyl group increases aqueous solubility (log P ~1.2) but reduces metabolic stability compared to the target compound’s methoxy and chloro substituents .
  • Thiazol-5-ylmethyl carbamates : These derivatives incorporate heterocyclic thiazole groups, which enhance binding to enzymatic targets (e.g., proteases) but reduce solubility due to increased hydrophobicity .

Structural Influence on Properties :

Feature Target Compound Methyl (3-hydroxyphenyl)-carbamate Thiazolyl Carbamates
Aromatic Substituents 5-Chloro-2-methoxyphenyl 3-Hydroxyphenyl Thiazol-5-yl
Solubility Moderate (lipophilic) High (polar OH group) Low
Metabolic Stability High (stable carbamate) Low (prone to oxidation) Moderate

Research Findings and Implications

  • Lipophilicity Trends : Chloro-substituents on the phenylurea group correlate with increased log k values, suggesting improved blood-brain barrier penetration for dichloro derivatives . The target compound’s methoxy group may counterbalance lipophilicity, optimizing tissue distribution.
  • Stability Profiles : Carbamates generally outperform carboxylates in metabolic stability, as seen in cyclohexyl-linked analogs . This positions the target compound as a viable candidate for in vivo studies.

Preparation Methods

Isocyanate-Mediated Urea Coupling

The most widely reported method involves reacting 5-chloro-2-methoxyaniline with cyclohexyl isocyanate.

Procedure :

  • Dissolve 5-chloro-2-methoxyaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
  • Add cyclohexyl isocyanate (1.1 equiv) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with aqueous sodium bicarbonate and extract with DCM.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the urea intermediate as a white solid.

Key Data :

Parameter Value
Yield 78–82%
Purity (HPLC) >98%
Solvent Dichloromethane
Reaction Temperature 25°C

Phosgene-Free Urea Synthesis

To avoid toxic phosgene derivatives, carbonyldiimidazole (CDI) serves as a safer carbonyl source:

Procedure :

  • Mix 5-chloro-2-methoxyaniline (1.0 equiv) and CDI (1.2 equiv) in tetrahydrofuran (THF).
  • Reflux for 4 hours to form the imidazolide intermediate.
  • Add 3-aminocyclohexanol (1.0 equiv) and stir at 60°C for 8 hours.
  • Isolate the urea product via vacuum filtration.

Key Data :

Parameter Value
Yield 70–75%
Purity (HPLC) 95–97%
Solvent Tetrahydrofuran
Reaction Temperature 60°C

Carbamate Formation: Cyclohexyl Phenylcarbamate Installation

Chloroformate-Mediated Carbamoylation

The urea intermediate’s hydroxyl group is reacted with phenyl chloroformate:

Procedure :

  • Dissolve 3-(3-(5-Chloro-2-methoxyphenyl)ureido)cyclohexanol (1.0 equiv) in DCM.
  • Add pyridine (2.0 equiv) as a base under nitrogen.
  • Cool to 0°C and add phenyl chloroformate (1.2 equiv) dropwise.
  • Stir at room temperature for 6 hours.
  • Wash with 1M HCl, dry over MgSO₄, and purify via recrystallization (ethanol/water).

Key Data :

Parameter Value
Yield 85–88%
Purity (HPLC) >99%
Solvent Dichloromethane
Base Pyridine

DBU-Catalyzed Carbamate Synthesis

1,8-Diazabicycloundec-7-ene (DBU) enhances reaction efficiency by deprotonating the hydroxyl group:

Procedure :

  • Combine the urea intermediate (1.0 equiv) and DBU (1.5 equiv) in acetonitrile.
  • Add phenyl chloroformate (1.1 equiv) and stir at 50°C for 3 hours.
  • Concentrate under reduced pressure and purify via flash chromatography (SiO₂, ethyl acetate/hexane 1:2).

Key Data :

Parameter Value
Yield 90–92%
Purity (HPLC) 98–99%
Catalyst DBU
Solvent Acetonitrile

Optimization Challenges and Solutions

Solvent Selection and Environmental Impact

Dichloromethane, while effective, poses toxicity concerns. Alternative solvents:

  • Ethyl acetate : Yields drop to 70–75% due to lower solubility.
  • 2-MeTHF : A greener solvent achieving 80% yield but requiring higher temperatures (40°C).

Byproduct Formation in Urea Synthesis

Over-alkylation can occur if excess isocyanate is used. Mitigation strategies:

  • Strict stoichiometric control (1.1 equiv isocyanate).
  • Use of molecular sieves to absorb residual moisture.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.85 (s, 1H, NH), 4.70 (m, 1H, OCO cyclohexyl), 3.80 (s, 3H, OCH₃).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O urea), 1680 cm⁻¹ (C=O carbamate).

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times:

  • Urea formation: 30 minutes at 100°C.
  • Carbamoylation: 15 minutes at 50°C.

Cost Analysis

Component Cost per kg (USD)
5-Chloro-2-methoxyaniline 120
Phenyl chloroformate 95
DBU 220

Q & A

Q. What are the established synthetic routes for 3-(3-(5-Chloro-2-methoxyphenyl)ureido)cyclohexyl phenylcarbamate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves sequential coupling of substituted phenyl isocyanates with cyclohexylamine intermediates under anhydrous conditions. Key steps include:

Ureido Formation : Reaction of 5-chloro-2-methoxyphenyl isocyanate with a cyclohexylamine precursor in dichloromethane at 0–5°C to minimize side reactions .

Carbamate Coupling : Subsequent reaction with phenyl chloroformate in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at room temperature .

  • Optimization Strategies :
  • Use statistical Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature, stoichiometry) .
  • Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ expected within ±2 ppm accuracy) .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., cyclohexyl ring conformation, carbamate bond geometry) .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

  • Methodological Answer :
  • Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~280 nm) .
  • Stability :
  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Avoid prolonged exposure to light or moisture due to carbamate hydrolysis risks .
SolventSolubility (mg/mL)Stability (t½ at 25°C)
DMSO>50>30 days
Phosphate Buffer (pH 7.4)<0.1<24 hours

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

  • Methodological Answer :
  • Assay Validation : Replicate studies using standardized protocols (e.g., IC50 determination in enzyme inhibition assays with positive controls) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD test) to compare results across labs, accounting for variables like cell line heterogeneity or solvent effects .
  • Mechanistic Profiling : Use SPR or ITC to quantify target binding kinetics and differentiate true activity from assay artifacts .

Q. What computational methods are effective for predicting interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Employ AutoDock Vina with crystal structures of target proteins (e.g., kinases, GPCRs) to prioritize high-affinity conformations .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues (e.g., hydrogen bonds with carbamate oxygen) .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .

Q. How can synthetic byproducts or degradation products be identified and minimized?

  • Methodological Answer :
  • LC-MS/MS Analysis : Use a gradient elution method (C18 column, 0.1% formic acid in water/acetonitrile) to detect impurities at ppm levels .
  • Reaction Monitoring : Implement in-situ FTIR to track intermediate formation (e.g., isocyanate peaks at ~2250 cm⁻¹) and adjust reagent addition rates .
  • Purification : Optimize flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) for asymmetric induction during carbamate formation .
  • Process Analytical Technology (PAT) : Integrate inline NMR or Raman spectroscopy to monitor enantiomeric excess in real time .
  • Crystallization Engineering : Use polymorph screening (via XRPD) to isolate stable crystalline forms with high purity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer :
  • Root-Cause Analysis : Compare reaction parameters (e.g., solvent purity, moisture levels) across studies using Fishbone diagrams .
  • Sensitivity Testing : Vary one parameter at a time (e.g., temperature ±5°C) to identify critical factors .
  • Collaborative Trials : Share batches between labs for cross-validation via LC-MS and elemental analysis .

Experimental Design Considerations

Q. What factorial design approaches are optimal for studying structure-activity relationships (SAR)?

  • Methodological Answer :
  • Central Composite Design (CCD) : Vary substituents (e.g., methoxy vs. ethoxy groups) and measure effects on bioactivity .
  • Response Surface Methodology (RSM) : Model interactions between electronic (Hammett σ) and steric (Taft Es) parameters .
FactorLevels TestedResponse Variable
Substituent Position2-methoxy vs. 3-chloroIC50 (nM) in kinase assay
Solvent PolarityDMSO vs. THFReaction yield (%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.